molecular formula C8H10N2O2S B3022915 Methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate CAS No. 90007-36-6

Methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate

Cat. No. B3022915
CAS RN: 90007-36-6
M. Wt: 198.24 g/mol
InChI Key: HMJWTOFSFHDFDA-UHFFFAOYSA-N
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Description

“Methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate” is a chemical compound with the molecular formula C8H10N2O2S . It is used in laboratory chemicals .


Physical And Chemical Properties Analysis

“Methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate” is a solid compound . It has a molecular weight of 184.22 . The boiling point is approximately 300.3±15.0 C at 760 mmHg .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Neuroprotection and Anti-Inflammatory Research

Spectroscopic Studies

Green Chemistry and Sustainable Synthesis

Chemical Transformations and Derivatives

Safety and Hazards

The safety data sheet for “Methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for “Methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate” and its derivatives could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

methyl 6-methyl-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-5-4-6(7(11)12-2)10-8(9-5)13-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJWTOFSFHDFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406352
Record name methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate

CAS RN

90007-36-6
Record name methyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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